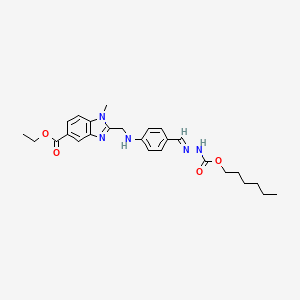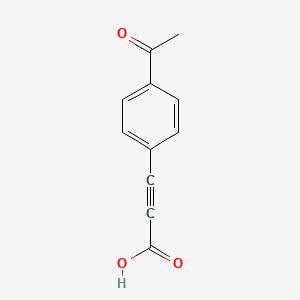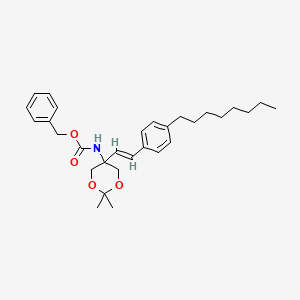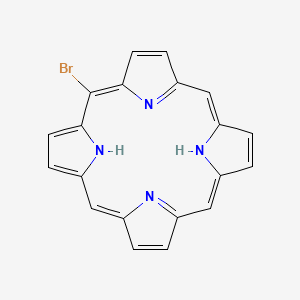
2-Thiazolecarboxylic acid, 5-(1-piperazinyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiazolecarboxylic acid, 5-(1-piperazinyl)-, methyl ester: is a heterocyclic compound with the molecular formula C9H13N3O2S and a molecular weight of 227.2834 g/mol . This compound features a thiazole ring substituted with a piperazine moiety and a methyl ester group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolecarboxylic acid, 5-(1-piperazinyl)-, methyl ester typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the thiazole ring or the ester group, potentially yielding thiazolidine derivatives or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of the piperazine moiety.
Reduction: Thiazolidine derivatives or alcohols.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: 2-Thiazolecarboxylic acid, 5-(1-piperazinyl)-, methyl ester is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. It is used in the design of molecules that can inhibit specific biological targets.
Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy as antiviral, antibacterial, and anticancer agents.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Thiazolecarboxylic acid, 5-(1-piperazinyl)-, methyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety enhances the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific biological activity being investigated.
類似化合物との比較
2-Aminothiazole: A compound with a similar thiazole ring structure but with an amino group instead of a piperazine moiety.
2-Thiazolecarboxylic acid: Lacks the piperazine and ester groups, making it less complex.
5-(4-Methyl-1-piperazinyl)-2-thiazolecarboxaldehyde: Similar structure but with an aldehyde group instead of a methyl ester.
Uniqueness: 2-Thiazolecarboxylic acid, 5-(1-piperazinyl)-, methyl ester is unique due to the combination of the thiazole ring, piperazine moiety, and methyl ester group. This combination imparts specific chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C9H13N3O2S |
|---|---|
分子量 |
227.29 g/mol |
IUPAC名 |
methyl 5-piperazin-1-yl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C9H13N3O2S/c1-14-9(13)8-11-6-7(15-8)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3 |
InChIキー |
NBVCLBRDSQMNOZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC=C(S1)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-bromo-1,3,4,11a-tetrahydro-2H10H-2,4a,10-triazadibenzo[a,d]cycloheptene-5,11-dione](/img/structure/B12330044.png)
![2-Bromo-7-iodo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12330052.png)

![Piperazine,1-(1-oxidobenzo[b]thien-4-yl)-](/img/structure/B12330078.png)

![ethyl 5-[(4-chlorophenyl)amino]-1H-triazole-4-carboxylate](/img/structure/B12330080.png)
![2-[[(2-Hydroxyethoxy)sulfonyl]oxy]ethan-1-ol](/img/structure/B12330086.png)

![6-Methyl-2-(piperidin-3-yl)benzo[d]oxazole](/img/structure/B12330097.png)


![3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B12330109.png)
![2-Methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B12330120.png)

